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Compound Name: 2-Hydroxy-5-methoxybenzonitrile

Cat. No.: B1588316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-
Hydroxybenzonitrile Scaffold
The 2-hydroxybenzonitrile moiety represents a privileged scaffold in medicinal chemistry,

forming the structural core of a diverse range of biologically active compounds. The interplay of

the hydroxyl, cyano, and methoxy functional groups in 2-Hydroxy-5-methoxybenzonitrile
creates a unique electronic and steric environment, rendering it an attractive starting point for

the development of novel therapeutic agents. This guide provides a comparative analysis of the

biological activities of analogs of 2-Hydroxy-5-methoxybenzonitrile, with a focus on their

antimicrobial, antifungal, and anticancer properties. By synthesizing data from various studies

on structurally related compounds, we aim to elucidate key structure-activity relationships

(SAR) to inform the rational design of more potent and selective drug candidates.

Antimicrobial Activity: Targeting Bacterial
Pathogens
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic

resistance. Benzonitrile derivatives have emerged as a promising class of compounds with

potent antibacterial activity. The following table summarizes the in vitro antimicrobial efficacy of

several compounds structurally related to 2-Hydroxy-5-methoxybenzonitrile, highlighting the
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impact of various substitutions on their minimum inhibitory concentration (MIC) against both

Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity of 2-Hydroxybenzonitrile Analogs and Related

Structures
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Compound/An
alog

Structure Test Organism MIC (µg/mL) Reference

2-hydroxy-5-(3'-

nitrophenylazo)

benzylidine

aniline

Azo-substituted

benzaldehyde

derivative

Staphylococcus

aureus
- [1]

Escherichia coli - [1]

Pseudomonas

aeruginosa
- [1]

2-hydroxy-5-(4'-

nitrophenylazo)

benzylidine p-

chloroaniline

Azo-substituted

benzaldehyde

derivative with

chloro-aniline

Staphylococcus

aureus
- [1]

Escherichia coli - [1]

Pseudomonas

aeruginosa
- [1]

N-(4-

methoxybenzyl)u

ndec-10-

enamide

Fatty acid amide

of 4-

methoxybenzyla

mine

Escherichia coli 55 [2]

Agrobacterium

tumefaciens
55 [2]

(9Z, 12R)-12-

Hydroxy-N-(4-

methoxybenzyl)o

ctadec-9-

enamide

Hydroxylated

fatty acid amide

of 4-

methoxybenzyla

mine

Escherichia coli 45 [2]

Agrobacterium

tumefaciens
45 [2]

Expert Insights on Structure-Activity Relationship (SAR):
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The data, while from varied structural classes, suggests that modifications to the core phenolic

structure significantly influence antimicrobial potency. The introduction of a nitro-substituted

phenylazo group at the 5-position of a 2-hydroxybenzaldehyde scaffold, a close relative of our

lead compound, has been explored for antimicrobial activity[1]. Furthermore, the nature of the

substituent on the aniline ring in these benzylidine anilines also modulates their activity

spectrum[1]. In a different chemical space, amides derived from 4-methoxybenzylamine

demonstrate that the lipophilicity and presence of additional functional groups, such as a

hydroxyl group on the fatty acid chain, can enhance antibacterial efficacy[2].

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
The following is a representative protocol for determining the MIC of a test compound using the

broth microdilution method, adapted from established guidelines.[3][4][5]

Materials:

Test compound (e.g., a 2-Hydroxy-5-methoxybenzonitrile analog)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Spectrophotometer

Multichannel pipette

Procedure:

Inoculum Preparation:

Aseptically pick several colonies of the test bacterium from a fresh agar plate and

inoculate into MHB.

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
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Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland

standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of

approximately 1 x 10⁶ CFU/mL.[4]

Preparation of Compound Dilutions:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate

to achieve a range of desired concentrations.

Inoculation and Incubation:

Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the

compound dilutions, resulting in a final inoculum of 5 x 10⁵ CFU/mL.[4]

Include a positive control (inoculum without compound) and a negative control (MHB

without inoculum).

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

After incubation, visually inspect the wells for turbidity.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.[5]

Antifungal Activity: Combating Fungal Pathogens
Fungal infections pose a significant threat, particularly to immunocompromised individuals. The

development of new antifungal agents with novel mechanisms of action is urgently needed.

Derivatives of hydroxylated aromatic compounds have shown promise in this area.

Table 2: Comparative Antifungal Activity of Structurally Related Analogs
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Compound/An
alog

Structure Test Organism MIC (µg/mL) Reference

2-

octanoylbenzohy

droquinone

Acylated

benzohydroquino

ne

Candida krusei 2 [6]

Rhizopus oryzae 4 [6]

2-methoxy-1,4-

naphthoquinone

Methoxy-

substituted

naphthoquinone

Cryptococcus

neoformans
3.12 - 12.5 [7]

N-(4-

methoxybenzyl)u

ndec-10-

enamide

Fatty acid amide

of 4-

methoxybenzyla

mine

Alternaria sp. 70 [2]

Rhizopus sp. 70 [2]

(9Z, 12R)-12-

Hydroxy-N-(4-

methoxybenzyl)o

ctadec-9-

enamide

Hydroxylated

fatty acid amide

of 4-

methoxybenzyla

mine

Alternaria sp. 70 [2]

Rhizopus sp. 70 [2]

Expert Insights on Structure-Activity Relationship (SAR):

The antifungal activity of these related compounds appears to be influenced by several

structural features. For instance, in acylated benzohydroquinones, the length of the acyl chain

can impact potency, with 2-octanoylbenzohydroquinone showing significant activity against

Candida and filamentous fungi.[6] The methoxy group in 2-methoxy-1,4-naphthoquinone also

contributes to its antifungal properties against Cryptococcus neoformans.[7] This suggests that

the methoxy group present in 2-Hydroxy-5-methoxybenzonitrile is a key feature for potential

antifungal activity.
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Proposed Mechanism of Action: Disruption of Bacterial
Cell Wall Synthesis
While the precise mechanism of action for 2-Hydroxy-5-methoxybenzonitrile analogs is not

yet fully elucidated, a plausible hypothesis for their antibacterial activity involves the inhibition

of key enzymes in the bacterial cell wall biosynthesis pathway. The structural similarities of

these phenolic compounds to the natural substrates of enzymes involved in peptidoglycan

synthesis could lead to competitive inhibition.
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Caption: Proposed mechanism of antibacterial action via inhibition of peptidoglycan synthesis.
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Anticancer Activity: Targeting Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is

a cornerstone of oncological research. Various substituted benzonitriles and related phenolic

compounds have demonstrated significant cytotoxic activity against a range of cancer cell

lines.

Table 3: Comparative Anticancer Activity of Structurally Related Analogs
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Compound/An
alog

Structure
Cancer Cell
Line

IC₅₀ (µM) Reference

2-(3′,4′,5′-

trimethoxybenzo

yl)-6-methoxy-

benzo[b]furan

Methoxy-

substituted

benzofuran

- - [8]

Pyrimido[4,5-

c]quinolin-1(2H)-

one derivative

(Compound 13)

Methoxy-

substituted

quinolinone

- - [9]

Pyrimido[4,5-

c]quinolin-1(2H)-

one derivative

(Compound 22)

Methoxy-

substituted

quinolinone

- - [9]

2-

hydroxyanthraqui

none substituted

cyclotriphosphaz

ene (Compound

7)

Hydroxyanthraqu

inone derivative
MCF-7 (Breast) 2.5 [10]

2-

hydroxyanthraqui

none substituted

cyclotriphosphaz

ene (Compound

8)

Hydroxyanthraqu

inone derivative
DLD-1 (Colon) 5 [10]

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of these compounds is highly dependent on their substitution patterns.

For instance, the position of methoxy groups on the benzoyl-benzo[b]furan scaffold is crucial

for tubulin polymerization inhibition.[8] Similarly, for pyrimido[4,5-c]quinolin-1(2H)-ones, the

presence and position of methoxy substituents significantly impact their antimigratory and

cytotoxic effects.[9] The potent anticancer activity of hydroxyanthraquinone derivatives further
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underscores the therapeutic potential of hydroxylated aromatic systems.[10] These findings

suggest that strategic placement of substituents on the 2-Hydroxy-5-methoxybenzonitrile
core could lead to the development of potent and selective anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.

Materials:

Cancer cell line (e.g., MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

Test compound

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL

of complete culture medium.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of the test compound in culture medium.
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Remove the medium from the wells and add 100 µL of the compound dilutions to the

respective wells.

Include a vehicle control (medium with the same concentration of the compound's

solvent).

Incubate for 24-72 hours.

MTT Addition and Incubation:

After the treatment period, add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Formazan Solubilization and Absorbance Reading:

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) by plotting a dose-response curve.

Synthesis of 2-Hydroxy-5-methoxybenzonitrile
Analogs: A Representative Workflow
The synthesis of novel analogs of 2-Hydroxy-5-methoxybenzonitrile is crucial for exploring

their therapeutic potential. A general and adaptable synthetic strategy often involves the

modification of a common precursor, such as 2-hydroxy-5-methoxybenzaldehyde.[11] The

following diagram illustrates a plausible workflow for the synthesis and screening of these

compounds.
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Caption: General experimental workflow for the synthesis and biological evaluation of 2-
Hydroxy-5-methoxybenzonitrile analogs.

Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of 2-Hydroxy-5-
methoxybenzonitrile and its analogs. The available data on structurally related compounds

strongly suggests that this scaffold is a versatile platform for the development of novel

antimicrobial, antifungal, and anticancer agents. Future research should focus on the

systematic synthesis and screening of a library of 2-Hydroxy-5-methoxybenzonitrile
derivatives with diverse substitutions to establish more definitive structure-activity relationships.

Elucidating the precise molecular targets and mechanisms of action of the most potent analogs

will be crucial for their advancement as clinical candidates. The integration of computational

modeling with synthetic chemistry and biological testing will undoubtedly accelerate the

discovery and optimization of next-generation therapeutics based on this promising chemical

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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